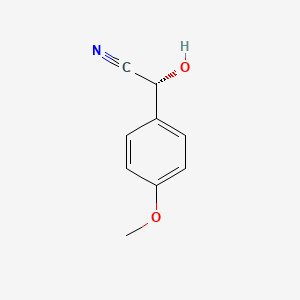

(R)-(+)-4-Methoxymandelonitrile

Description

(R)-(+)-4-Methoxymandelonitrile is a chiral cyanohydrin derivative characterized by a methoxy (-OCH₃) substituent at the para position of the aromatic ring. It is structurally related to mandelonitrile (the parent compound), where the hydroxyl and nitrile groups are attached to a central carbon, conferring stereochemical complexity. This compound is of interest in organic synthesis and pharmaceutical applications due to its role as a chiral building block. While the (S)-enantiomer is enzymatically accessible via hydroxynitrile lyases (HNLs) such as Manihot esculenta HNL (MeHNL) , the (R)-enantiomer typically requires alternative synthetic strategies, such as chemical resolution or enantioselective catalysis.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDAAMXETLHTER-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473038 | |

| Record name | (R)-(+)-4-Methoxymandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97070-73-0 | |

| Record name | (R)-(+)-4-Methoxymandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Methoxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Racemic (±)-4-Methoxymandelonitrile Synthesis

- A common method starts with 4-anisaldehyde as the aldehyde precursor.

- The aldehyde is reacted with a cyanide source (e.g., sodium cyanide or equivalents) in ethyl acetate solvent.

- The reaction is typically carried out under stirring for several hours at low temperatures (ice-water bath) to control conversion and minimize side reactions.

- The reaction progress is monitored by HPLC until approximately 90% conversion is achieved.

- Post-reaction, aqueous workup involves extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, and solvent removal.

- This method yields racemic 4-methoxymandelonitrile with high conversion rates (~90%) and good isolated yields.

Enantiomerically Pure (R)-4-Methoxymandelonitrile

- Enantiopure (R)-4-methoxymandelonitrile is typically accessed via enzymatic asymmetric synthesis.

- Hydroxynitrile lyase (HNL)-catalyzed addition of hydrogen cyanide to 4-anisaldehyde provides the (R)-enantiomer with high enantiomeric excess.

- This biocatalytic step can be performed in batch or continuous flow microreactor systems to improve safety and control.

- The continuous flow approach enables better control of reaction time and temperature, reducing racemization and decomposition risks.

Protection Strategies: Methoxyisopropyl (MIP) Protection

Given the lability of cyanohydrins under slightly basic conditions and their tendency to racemize or decompose, protecting the hydroxyl group is essential for further synthetic transformations.

Choice of Protecting Group

- Methoxyisopropyl (MIP) protection is preferred for mandelonitrile derivatives due to:

- Stability under acidic conditions.

- Ease of removal.

- Compatibility with continuous flow synthesis.

- Other protecting groups like silyl, acetyl, and tetrahydropyranyl (THP) have been reported but MIP shows superior performance in flow systems.

MIP Protection Reaction Conditions

- The reaction involves treating mandelonitrile with 2-methoxypropene in the presence of a catalytic acid.

- Camphorsulfonic acid (CSA) is commonly used as the acid catalyst due to reproducibility and efficiency.

- The reaction is typically performed in methyl tert-butyl ether (MTBE) as solvent.

- Reaction parameters such as reaction time, acid equivalents, 2-methoxypropene equivalents, and temperature critically influence yield and selectivity.

Continuous Flow Microreactor Method for MIP Protection

Experimental Setup

- A glass microreactor with an internal volume of 92 μL and channel dimensions of 600 μm width × 500 μm depth is used.

- Two mixing units facilitate efficient reagent mixing.

- Mandelonitrile and 2-methoxypropene solutions are fed via separate syringes and combined before entering the microreactor.

- Reaction is quenched downstream by addition of di-isopropylethylamine (DIPEA) to stop the acid-catalyzed reaction immediately.

Optimization of Reaction Parameters

| Parameter | Range Screened | Effect on Yield and Selectivity |

|---|---|---|

| Reaction Time | 75–250 seconds | Longer times increase yield up to a point; excessive times lead to degradation |

| Equivalents of CSA | 0.01–0.07 equivalents | Higher acid concentration increases side reactions (polymerization) |

| Equivalents of 2-Methoxypropene | 3–15 equivalents | Higher equivalents (>10) favor product formation over side reactions |

| Temperature | 20–60 °C | Optimal around 40 °C; higher temperatures cause product degradation |

Key Findings from Flow Chemistry Studies

- Continuous flow conditions prevent mass and heat transfer limitations seen in batch reactions, improving reproducibility and yield.

- Polymerization of 2-methoxypropene is a major side reaction, mitigated by controlling acid concentration and reagent ratios.

- The method allows scaling from microscale to larger flow reactors without loss of efficiency.

- GC-MS and chiral HPLC analyses confirm high purity and enantiomeric excess of the MIP-protected product.

Post-Synthesis Functionalization: Formation of (R)-4-Methoxymandelonitrile Benzoate

- (R)-4-Methoxymandelonitrile can be further derivatized by benzoylation to form the benzoate ester.

- Reaction involves treating the cyanohydrin with benzoyl chloride in dry dichloromethane under nitrogen atmosphere.

- Anhydrous pyridine is added dropwise as a base catalyst at low temperature (ice-water bath).

- The product is purified by aqueous washes (demineralized water, citrate buffer pH 4, phosphate buffer pH 8) and recrystallization.

- Yields around 58–60% are reported with high purity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Racemic 4-Methoxymandelonitrile synthesis | 4-Anisaldehyde + cyanide in ethyl acetate, stirring, low temp | ~90% conversion | Monitored by HPLC |

| Enzymatic asymmetric synthesis | Hydroxynitrile lyase catalysis in batch/flow | High ee | Continuous flow preferred for safety |

| MIP Protection (Flow) | Mandelonitrile + 2-methoxypropene + CSA in MTBE, 40 °C, 75-250 s | 80-90% GC yield | Optimized by DoE, quenched with DIPEA |

| Benzoylation to benzoate ester | Benzoyl chloride + pyridine in DCM, ice bath | 58-60% | Purified by buffer washes and recrystallization |

Chemical Reactions Analysis

MIP (Methoxyisopropyl) Protection

(R)-(+)-4-Methoxymandelonitrile undergoes protection using 2-methoxypropene in the presence of camphorsulfonic acid (CSA) to prevent racemization. This reaction is optimized in continuous flow reactors for scalability and enantiomeric retention .

Optimal Conditions :

| Parameter | Value |

|---|---|

| Reaction Time | 200 s |

| Temperature | 60°C |

| 2-Methoxypropene | 11 Eq |

| CSA Catalyst | 1 mol% |

| Yield | 68% |

| Enantiomeric Excess | 97% |

The reaction shows a strong dependence on reagent stoichiometry and temperature to suppress side reactions like 2-methoxypropene polymerization .

Benzoate Formation

The hydroxyl group is esterified with benzoyl chloride under anhydrous conditions. Pyridine acts as both a base and solvent :

Reaction Protocol :

-

Reactants:

-

(±)-4-Methoxymandelonitrile (12 mmol)

-

Benzoyl chloride (13.2 mmol)

-

Pyridine (13.2 mmol) in CH₂Cl₂

-

-

Conditions: 0°C, 2 hours

-

Yield: 58% (isolated)

For enantioselective synthesis, a bienzymatic cascade using MeHNL (hydroxynitrile lyase) and CALA (lipase) achieves (S)-4-methoxymandelonitrile benzoate with 89% ee at 25°C .

Hydrogenation Reactions

Catalytic hydrogenation of the nitrile group to amine derivatives is performed using preactivated catalysts like Rh@Al₂O₃ or Raney nickel .

Typical Hydrogenation Setup :

-

Catalyst: Rh@Al₂O₃ (5% loading)

-

Conditions: 10 bar H₂ in diisopropyl ether

-

Pretreatment: 120°C overnight under H₂

Yields and selectivity data for (R)-4-methoxymandelonitrile derivatives remain underreported but are critical for accessing β-amino alcohol intermediates .

Hydrocyanation Followed by Protection

A two-step flow synthesis combines enzymatic hydrocyanation of 4-anisaldehyde with R-HNL (hydroxynitrile lyase) and subsequent MIP protection :

Flow Reactor Parameters :

This method minimizes racemization and improves throughput compared to batch processes .

Acetylation Reactions

The hydroxyl group is acetylated using acetic anhydride (Ac₂O) and DMAP/DiPEA in a flow system :

Reaction Details :

-

Reactants:

-

(R)-4-Methoxymandelonitrile (0.69 mmol)

-

Ac₂O (4 μL/min flow rate)

-

-

Catalyst: DMAP (1.1 mmol) in CH₂Cl₂

-

Yield: 52%

-

ee Retention: 80%

Substrate Scope Limitations

Electron-withdrawing substituents on the aromatic ring enhance reaction rates in protection and enzymatic steps. Electron-donating groups reduce yields due to competitive side reactions .

Racemization Studies

(R)-(+)-4-Methoxymandelonitrile is prone to racemization under basic conditions. Acidic protection (e.g., MIP) or low-temperature enzymatic steps (<25°C) preserve chirality .

Industrial-Scale Adaptations

Optimal lab-scale conditions (e.g., 200 s reaction time, 60°C) are directly transferable to 200× larger reactors without yield loss, demonstrating robustness for pharmaceutical manufacturing .

Analytical Characterization

Key methods include:

Scientific Research Applications

Synthesis of (R)-(+)-4-Methoxymandelonitrile

The synthesis of (R)-(+)-4-Methoxymandelonitrile typically involves the hydrocyanation of 4-anisaldehyde, followed by further transformations. This process can be catalyzed by specific enzymes, such as hydroxynitrile lyases (HNLs), which facilitate the formation of cyanohydrins from aldehydes. In a study involving a bienzymatic cascade reaction, the hydrocyanation step was coupled with benzoylation to yield (S)-4-methoxymandelonitrile benzoate, demonstrating an efficient synthetic route that enhances enantiomeric purity through sequential enzymatic actions .

Enzymatic Applications

2.1. Bienzymatic Cascade Reactions

The utilization of enzymes like Manihot esculenta hydroxynitrile lyase (MeHNL) and Candida antarctica lipase A (CALA) in cascade reactions has been pivotal in synthesizing (R)-(+)-4-Methoxymandelonitrile. The cascade allows for the direct conversion of substrates into more complex structures without isolating intermediates, thus streamlining the synthesis process .

2.2. Enantioselective Synthesis

Enzymatic processes are particularly advantageous due to their ability to produce enantiomerically pure compounds. Studies have shown that CALA exhibits preference for (S)-4-methoxymandelonitrile benzoate during transesterification reactions, allowing for high enantiomeric excess in final products .

Therapeutic Applications

3.1. Synthesis of Bioactive Compounds

(R)-(+)-4-Methoxymandelonitrile serves as a precursor for synthesizing various bioactive compounds, including (S)-tembamide, which has demonstrated antiviral properties against HIV and potential hypoglycemic effects . The transformation of (R)-(+)-4-Methoxymandelonitrile into these active pharmaceutical ingredients underscores its importance in drug development.

3.2. Chiral Building Block

As a chiral building block, (R)-(+)-4-Methoxymandelonitrile is utilized in the synthesis of other chiral compounds and pharmaceuticals, enhancing the diversity of available therapeutic agents . Its application in asymmetric synthesis is crucial for developing new drugs with specific biological activities.

Table 1: Summary of Key Studies Involving (R)-(+)-4-Methoxymandelonitrile

Mechanism of Action

The mechanism by which ®-(+)-4-Methoxymandelonitrile exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as its role as an intermediate in drug synthesis or its potential therapeutic effects.

Comparison with Similar Compounds

Key Findings :

- The (S)-enantiomer of 4-methoxymandelonitrile is efficiently synthesized via MeHNL-catalyzed hydrocyanation, achieving >99% e.e. in cascade reactions with Candida antarctica lipase A (CALA) .

- The (R)-enantiomer lacks direct enzymatic routes in the provided evidence, suggesting reliance on chemical methods or alternative HNLs (e.g., Prunus amygdalus HNL for (R)-selectivity).

Physicochemical Properties

Notes:

- Safety profiles are dominated by cyanide-related risks (e.g., H333: "toxic if inhaled").

- Methoxy derivatives may exhibit higher solubility in organic solvents compared to chloro/methyl analogs due to polar substituents.

Biological Activity

(R)-(+)-4-Methoxymandelonitrile is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

(R)-(+)-4-Methoxymandelonitrile, a cyanohydrin derivative, has been studied for its enantioselective synthesis and biological properties. The compound is synthesized via enzymatic processes, particularly using hydroxynitrile lyases and lipases, which catalyze the hydrocyanation of 4-anisaldehyde followed by benzoylation to yield optically active products.

2. Synthesis

The synthesis of (R)-(+)-4-Methoxymandelonitrile typically involves a two-step enzymatic cascade:

-

Step 1: Hydrocyanation

The hydrocyanation of 4-anisaldehyde is catalyzed by Manihot esculenta hydroxynitrile lyase (MeHNL), which converts the aldehyde into the corresponding cyanohydrin. This step requires a high excess of HCN due to the positive mesomeric effect of the para-methoxy substituent on the aromatic ring, which stabilizes the intermediate cyanohydrin . -

Step 2: Benzoylation

Following hydrocyanation, Candida antarctica lipase A (CALA) is employed for the benzoylation of the cyanohydrin. This step enhances the stability of the product and allows for further transformations into biologically active compounds like (S)-tembamide, known for its antiviral properties .

3.1 Antiviral Activity

One of the notable biological activities attributed to (R)-(+)-4-Methoxymandelonitrile is its potential antiviral effects. The compound can be converted into (S)-tembamide through a single hydrogenation step, which has documented activity against HIV and exhibits hypoglycemic properties .

3.2 Enzymatic Interactions

The interaction between (R)-(+)-4-Methoxymandelonitrile and various enzymes has been studied to understand its biochemical pathways:

-

Enzyme: MeHNL

MeHNL has shown high selectivity for substrates like 4-anisaldehyde, leading to efficient production of (R)-(+)-4-Methoxymandelonitrile with high enantiomeric excess . -

Enzyme: CALA

CALA's ability to catalyze reactions involving bulky substrates has been highlighted in studies where it demonstrated preference for producing (S)-4-methoxymandelonitrile benzoate from the cyanohydrin .

4. Case Studies

Several studies have explored the biological implications and synthetic pathways involving (R)-(+)-4-Methoxymandelonitrile:

5. Conclusion

(R)-(+)-4-Methoxymandelonitrile represents a valuable compound in medicinal chemistry due to its antiviral properties and role as a precursor in synthesizing biologically active molecules like tembamide. The enzymatic methods employed for its synthesis not only enhance yield but also ensure high enantiomeric purity, making it an attractive target for further research and development in therapeutic applications.

Q & A

Q. What are the common methods for enantioselective synthesis of (R)-(+)-4-Methoxymandelonitrile?

The compound is typically synthesized via enzyme-catalyzed hydrocyanation using hydroxynitrile lyases (HNLs). For example, Manihot esculenta HNL catalyzes the addition of HCN to 4-methoxybenzaldehyde, yielding (S)-enantiomers under specific conditions . To obtain the (R)-enantiomer, chiral ruthenium complexes or immobilized HNLs (e.g., from Prunus dulcis) can be employed, with reaction optimization focusing on pH (4.5–5.5), temperature (20–25°C), and solvent polarity .

Q. How is (R)-(+)-4-Methoxymandelonitrile characterized for purity and enantiomeric excess (e.e.)?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) is standard for determining e.e. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, confirms structural integrity. Polarimetry or circular dichroism (CD) may supplement enantiopurity analysis. For quantification, H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) is effective, as shown in flow reactor syntheses .

Q. What safety protocols are critical when handling (R)-(+)-4-Methoxymandelonitrile?

The compound is a cyanogenic derivative; thus, strict PPE (gloves, goggles, lab coat) and ventilation are mandatory. Waste must be neutralized with alkaline hypochlorite before disposal. Storage at –20°C in airtight containers prevents decomposition. Safety data align with H303 (harmful if swallowed) and H333 (toxic if inhaled) classifications .

Advanced Research Questions

Q. How can competing inhibitors like benzoic acid be managed during hydrocyanation reactions?

Benzoic acid, a byproduct in cascade reactions, strongly inhibits hydroxynitrile lyases (e.g., MeHNL). To mitigate this, reaction parameters such as substrate stoichiometry and enzyme immobilization are optimized. For instance, maintaining benzoic acid concentrations below 10 mM minimizes rate suppression. Alternatively, compartmentalized reactors or in situ product removal (e.g., adsorption resins) can isolate inhibitors .

Q. What strategies improve the thermal stability and fluorescence properties of polymers functionalized with (R)-(+)-4-Methoxymandelonitrile?

Post-polymerization modification with diarylacetonitrile (DAAN) moieties, derived from 4-methoxymandelonitrile, enhances thermal stability (TGA shows 40–50°C increase in decomposition onset) and mechanofluorescence. Radical trapping experiments (EPR spectroscopy) confirm polymer main-chain scission under stress, enabling real-time monitoring of material degradation .

Q. How does microreactor technology enhance the scalability of (R)-(+)-4-Methoxymandelonitrile derivatives?

Flow reactors enable precise control over residence time and mixing, critical for avoiding side reactions (e.g., elimination products). For example, MIP-protected (R)-4-methoxymandelonitrile is synthesized in 72% isolated yield (85% by H NMR) under optimized flow conditions (0.1 mL/min, 50°C), outperforming batch methods .

Q. What experimental designs resolve contradictions in enantioselectivity data under varying substrate concentrations?

Cross-interaction studies reveal that substrates like 4-anisaldehyde and HCN reduce transesterification selectivity (from 95% to 75%) without altering enantioselectivity (E = 5–6). Kinetic modeling (Michaelis-Menten with competitive inhibition terms) and fractional factorial DOE (design of experiments) help identify optimal substrate/enzyme ratios to reconcile data discrepancies .

Q. How are bienzymatic cascades optimized for one-pot synthesis of (R)-(+)-4-Methoxymandelonitrile derivatives?

A sequential cascade using Manihot esculenta HNL (for hydrocyanation) and Candida antarctica lipase B (CALA, for benzoylation) requires pH compartmentalization (pH 5.5 for HNL, pH 7.0 for CALA) and substrate feeding strategies to prevent inhibition. Yields of (S)-4-methoxymandelonitrile benzoate reach 89% with 98% e.e. under these conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.